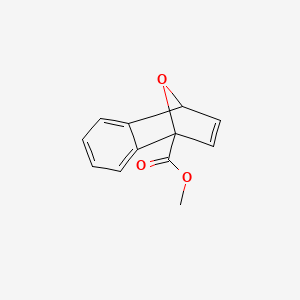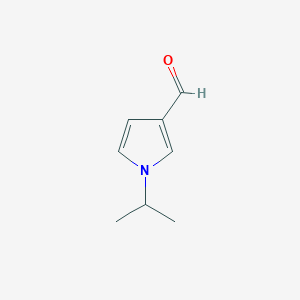![molecular formula C6H4N4O2 B1601930 3-硝基咪唑并[1,2-a]嘧啶 CAS No. 798568-24-8](/img/structure/B1601930.png)
3-硝基咪唑并[1,2-a]嘧啶
描述
3-Nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring, and a nitro group at the 3-position. Its unique structure imparts a range of biological activities, making it a valuable scaffold for the development of therapeutic agents.
科学研究应用
3-Nitroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: It has shown promise in the treatment of infectious diseases such as tuberculosis and leishmaniasis. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
Target of Action
3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .
Pharmacokinetics
infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
Result of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .
Action Environment
It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.
生化分析
Biochemical Properties
3-Nitroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a substrate for type 1 nitroreductase (NTR1), an enzyme involved in the reduction of nitro compounds . The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
The effects of 3-Nitroimidazo[1,2-a]pyrimidine on cells and cellular processes are diverse. It has been reported to exhibit potent in vitro antileishmanial activity, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it has been found to display low cytotoxicities on both HepG2 and THP1 cell lines .
Molecular Mechanism
At the molecular level, 3-Nitroimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to be selectively bioactivated by the Leishmania donovani type 1 nitroreductase (NTR1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitroimidazo[1,2-a]pyrimidine can change over time. For instance, it has been reported to show potent in vitro antileishmanial activity, indicating its stability and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-Nitroimidazo[1,2-a]pyrimidine can vary with different dosages in animal models. While specific studies on 3-Nitroimidazo[1,2-a]pyrimidine are limited, it’s worth noting that similar compounds have shown significant activity against various diseases at certain dosages
Transport and Distribution
The transport and distribution of 3-Nitroimidazo[1,2-a]pyrimidine within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details on this compound are limited, it’s known that similar compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
While specific details on this compound are limited, it’s known that similar compounds can be localized to specific compartments or organelles within the cell .
准备方法
The synthesis of 3-Nitroimidazo[1,2-a]pyrimidine involves various synthetic routes and reaction conditions. Common methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product. For example, a one-pot reaction involving an aldehyde, an amine, and a nitroimidazole can yield 3-Nitroimidazo[1,2-a]pyrimidine.
Condensation Reactions: These reactions typically involve the condensation of a nitroimidazole with a suitable pyrimidine precursor under acidic or basic conditions.
Intramolecular Cyclizations: This method involves the cyclization of a linear precursor molecule to form the fused bicyclic structure of 3-Nitroimidazo[1,2-a]pyrimidine.
Industrial production methods often employ optimized versions of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
3-Nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
3-Nitroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms. It also exhibits antimicrobial activity but has different pharmacokinetic properties.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives of 3-Nitroimidazo[1,2-a]pyrimidine have been synthesized to enhance its biological activity and selectivity. .
属性
IUPAC Name |
3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCOYHBUAVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569683 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798568-24-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)










